7,8-dimethyl-3H-purine-2,6-dione
Description
Properties
CAS No. |
60208-12-0 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7,8-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-3-8-5-4(11(3)2)6(12)10-7(13)9-5/h1-2H3,(H2,9,10,12,13) |
InChI Key |
FAKYNVGUWKZRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-3H-purine-2,6-dione typically involves the methylation of xanthine derivatives. One common method starts with theobromine, which is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of 7,8-dimethyl-3H-purine-2,6-dione often involves the extraction of the compound from natural sources such as cacao beans. The beans are fermented, dried, roasted, and then processed to isolate theobromine. This method is preferred due to the high yield and purity of the compound obtained .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-3H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form 3,7-dimethyluric acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups at positions 7 and 8 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3,7-Dimethyluric acid
Reduction: Dihydro derivatives of theobromine
Substitution: Various alkyl or acyl derivatives depending on the substituents used.
Scientific Research Applications
Mechanism of Action
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, vasodilation, and increased diuresis. The compound also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
Comparison with Similar Compounds
Key Structural Differences :
- 7,8-Dimethyl substitution vs.
- Position 1 modifications : Alkyl or aryl chains in derivatives enhance steric bulk, which could hinder binding to target enzymes compared to the smaller methyl groups in 7,8-dimethylpurine-2,6-dione.
Pyrazine-Dione Derivatives
highlights dihydroxypyrido-pyrazine-1,6-dione derivatives , such as Compound 46 , which exhibits potent activity (EC₅₀ = 6 nM) in unspecified biological assays . Unlike purine-diones, pyrazine-diones feature a six-membered ring with two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity.
Comparison :
- Substituent Effects : The EC₅₀ of Compound 46 suggests pyrazine-diones may achieve higher potency in certain contexts, possibly due to optimized substituent placement (e.g., hydroxyl groups for solubility or metal chelation) .
Pharmacokinetic and Bioactivity Profiles
- PK Parameters: A representative bicyclic pyrimidinone derivative in demonstrated favorable PK properties (e.g., bioavailability, half-life), attributed to balanced lipophilicity and metabolic stability .
- Dihydroxyphenylpropanoid-Substituted Flavonoids: identifies flavanol derivatives with complex substitution patterns (e.g., compound 82–87), which exhibit antioxidant properties but lack the enzymatic targeting specificity of purine-diones .
Table 1: Comparative Overview of Key Compounds
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of 7,8-dimethyl-3H-purine-2,6-dione and its derivatives?
- Methodological Answer : Combine spectral and chromatographic methods for unambiguous confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR resolves methyl substituents and ring protons . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) verify purity and distinguish regioisomers . Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .
Q. How can researchers differentiate 7,8-dimethyl-3H-purine-2,6-dione from structurally related xanthine derivatives (e.g., theophylline, caffeine)?
- Methodological Answer : Use comparative spectral analysis. For example, the presence of two methyl groups at positions 7 and 8 in 7,8-dimethyl-3H-purine-2,6-dione results in distinct ¹H NMR chemical shifts (~3.2–3.5 ppm for N-CH₃) compared to 1,3,7-trimethylxanthine (caffeine) . Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can further distinguish thermal stability profiles .
Q. What synthetic strategies are effective for introducing substituents at the 7- and 8-positions of the purine-dione scaffold?
- Methodological Answer : Employ nucleophilic substitution or cross-coupling reactions. For example, 8-bromo intermediates (e.g., 8-bromo-1,3-dimethylxanthine) can react with thiols or amines to introduce sulfur- or nitrogen-based substituents . Microwave-assisted synthesis may enhance reaction efficiency for sterically hindered positions .
Advanced Research Questions
Q. How can computational tools aid in predicting the drug-like properties of novel 7,8-dimethylpurine-2,6-dione derivatives?
- Methodological Answer : Use platforms like Chemicalize.org (based on ChemAxon) to calculate partition coefficients (LogP), topological polar surface area (TPSA), and bioavailability scores . Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., phosphodiesterases) . Validate predictions with in vitro assays, such as cytochrome P450 inhibition screening .
Q. What crystallographic strategies are optimal for resolving structural ambiguities in 7,8-dimethylpurine-dione derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . For poorly diffracting crystals, high-resolution synchrotron data or twin refinement (via SHELXL) may resolve disorder in methyl groups .
Q. How should researchers address contradictions in spectral vs. computational data for 7,8-dimethylpurine-dione analogs?
- Methodological Answer : Cross-validate experimental and theoretical results. For instance, if DFT-calculated IR spectra deviate from experimental data, re-examine tautomeric states or solvent effects in computations . Use heteronuclear correlation NMR (e.g., HSQC, HMBC) to confirm atomic connectivity discrepancies .
Q. What experimental design considerations are critical for optimizing the yield of 7,8-dimethylpurine-dione derivatives in multi-step syntheses?
- Methodological Answer : Apply factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Monitor intermediates via LC-MS to identify bottlenecks . For air-sensitive steps, use Schlenk techniques or glovebox setups to prevent oxidation .
Q. How can in vitro biotransformation studies be structured to evaluate the metabolic stability of 7,8-dimethylpurine-dione derivatives?
- Methodological Answer : Incubate compounds with liver microsomes (human/rat) and NADPH cofactors. Use UPLC-MS to track metabolite formation (e.g., hydroxylation or demethylation products) . Compare half-life (t₁/₂) and intrinsic clearance (CLint) values against reference compounds (e.g., theophylline) .
Data Presentation
Table 1 : Thermal Stability of Purine-Dione Derivatives (Adapted from )
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
|---|---|---|
| 7,8-Dimethyl-3H-purine-2,6-dione | 285–287 | 290 |
| Theophylline | 270–274 | 275 |
| Caffeine | 235–238 | 240 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
